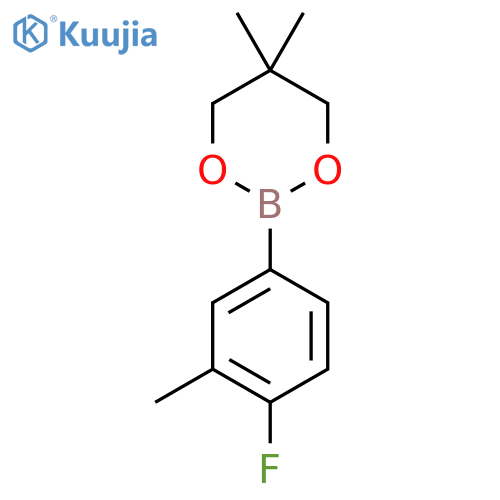Cas no 1177399-08-4 (2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane)

2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- CID 44225189
- H11774
- BS-47302
- 1177399-08-4
- CS-0198269
-
- インチ: 1S/C12H16BFO2/c1-9-6-10(4-5-11(9)14)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3
- InChIKey: IONBNTLDYCNOQH-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C(B2OC([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])O2)=C([H])C=1C([H])([H])[H]
計算された属性
- 精确分子量: 222.1227381g/mol
- 同位素质量: 222.1227381g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1251221-5g |
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
1177399-08-4 | 97% | 5g |
$180 | 2024-06-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268939-100mg |
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
1177399-08-4 | 97% | 100mg |
¥44.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268939-5g |
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
1177399-08-4 | 97% | 5g |
¥1132.00 | 2024-08-09 | |
| Aaron | AR01XCG2-100mg |
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
1177399-08-4 | 97% | 100mg |
$5.00 | 2025-02-12 | |
| Ambeed | A994806-1g |
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
1177399-08-4 | 95% | 1g |
$20.0 | 2025-03-03 | |
| eNovation Chemicals LLC | Y1251221-100mg |
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
1177399-08-4 | 97% | 100mg |
$55 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1251221-1g |
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
1177399-08-4 | 97% | 1g |
$75 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1251221-1g |
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
1177399-08-4 | 97% | 1g |
$75 | 2025-02-19 | |
| Ambeed | A994806-250mg |
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
1177399-08-4 | 95% | 250mg |
$10.0 | 2025-03-03 | |
| Aaron | AR01XCG2-250mg |
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
1177399-08-4 | 97% | 250mg |
$7.00 | 2025-02-12 |
2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane 関連文献
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneに関する追加情報
Introduction to 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 1177399-08-4)
2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a unique organic compound with the CAS registry number 1177399-08-4. This compound belongs to the class of dioxaborinanes, which are cyclic boron-containing compounds with a three-membered ring structure. The molecule features a substituted phenyl group attached to the boron atom and two methyl groups at the 5-position of the dioxaborinane ring. Its structure makes it a valuable compound in various chemical and pharmaceutical applications.
The synthesis of 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves advanced organoboron chemistry techniques. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. Researchers have explored the use of transition metal catalysts and alternative solvents to improve the reaction efficiency. These advancements have made the compound more accessible for large-scale production and research purposes.
One of the most significant applications of dioxaborinanes like this compound is in medicinal chemistry. The presence of a fluorine atom in the phenyl group introduces unique electronic properties that can influence the compound's reactivity and bioavailability. Recent studies have highlighted its potential as a building block for developing novel drug candidates targeting various therapeutic areas such as oncology and neurodegenerative diseases.
The dioxaborinane ring system is known for its stability and versatility in forming covalent bonds with other functional groups. This property has led to its use in click chemistry reactions and other modular synthesis strategies. The compound's ability to undergo selective transformations under mild conditions makes it an attractive substrate for medicinal chemists.
From an environmental perspective, understanding the degradation pathways of dioxaborinanes is crucial for assessing their ecological impact. Recent research has investigated the biodegradation rates of this compound under different environmental conditions. Results indicate that it undergoes slow hydrolysis in aqueous environments but remains stable under physiological conditions.
In terms of safety data, dioxaborinanes are generally considered non-toxic at typical exposure levels. However, handling precautions are recommended due to their potential reactivity with certain chemicals. Occupational exposure limits have been established based on current toxicological data.
Looking ahead, the development of novel derivatives of dioxaborinanes is expected to expand their utility in materials science and nanotechnology. Researchers are exploring their potential as precursors for synthesizing boron-based nanomaterials with unique electronic properties.
In conclusion, 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 1177399-08-4) is a versatile compound with promising applications across multiple fields. Its unique structure and reactivity make it a valuable tool for advancing chemical research and development.
1177399-08-4 (2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane) Related Products
- 2097912-40-6(N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide)
- 2680848-39-7(5-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}-1,3-oxazole-4-carboxylic acid)
- 1539961-06-2(2-(2-Fluoro-4-hydroxyphenyl)propanoic acid)
- 2171171-73-4(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)hexanamidoacetic acid)
- 1803438-40-5(2-Nitro-6-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1807288-97-6(Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate)
- 2097932-62-0(N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-1-4-(trifluoromethyl)phenylmethanesulfonamide)
- 1784210-51-0(tert-butyl 2-amino-7-azaspiro[2.6]nonane-7-carboxylate)
- 838852-14-5(2-{1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid)
- 501104-83-2(5-(dimethylcarbamoyl)oxynaphthalen-1-yl N,N-dimethylcarbamate)




